

# A Technical Guide to the Spectroscopic Analysis of C.I. Acid Brown 75

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## Compound of Interest

Compound Name: *C.I. Acid brown 75*

Cat. No.: *B3430144*

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## Introduction

**C.I. Acid Brown 75** is a synthetic trisazo acid dye used extensively in the textile and leather industries for coloring materials like wool, polyamide fibers, and leather.<sup>[1][2]</sup> As a sulfonated azo dye, its structure is characterized by three azo (-N=N-) linkages, which act as the primary chromophore, and sulfonic acid groups that confer water solubility.<sup>[1]</sup> The complex molecular architecture arises from the sequential diazotization and coupling of four key aromatic intermediates: 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), resorcinol, 2-amino-4,6-dinitrophenol, and 4-nitroaniline.<sup>[3]</sup> A thorough spectroscopic analysis is essential for quality control, structural confirmation, and research into its properties and potential degradation pathways. This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for **C.I. Acid Brown 75**.

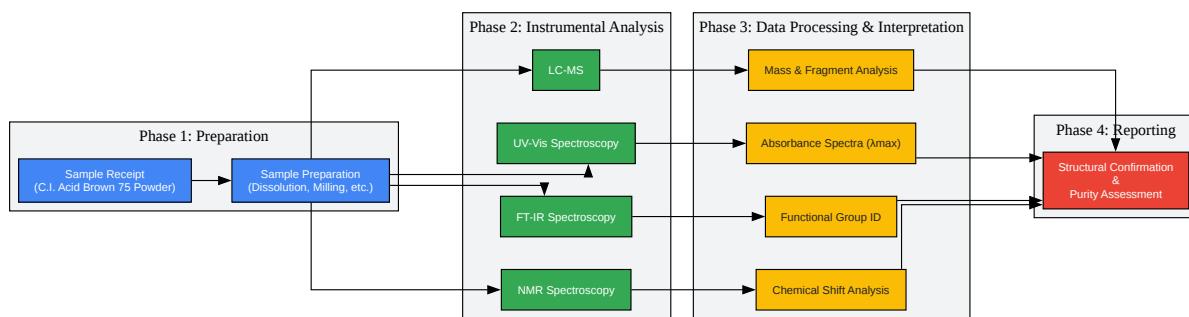
## Molecular and Physicochemical Properties

A summary of the key identification and physical properties of **C.I. Acid Brown 75** is presented below.

Property	Value	Reference
C.I. Name	Acid Brown 75	
C.I. Number	34905	<a href="#">[2]</a>
CAS Registry Number	8011-86-7	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>28</sub> H <sub>15</sub> N <sub>9</sub> Na <sub>2</sub> O <sub>16</sub> S <sub>2</sub>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	~843.58 g/mol	<a href="#">[6]</a>
Monoisotopic Mass	842.98735634 Da	<a href="#">[5]</a>
Class	Trisazo Dye	<a href="#">[4]</a>

## Logical Workflow for Spectroscopic Analysis

The characterization of **C.I. Acid Brown 75** involves a multi-technique spectroscopic approach. A typical workflow ensures comprehensive analysis, from initial sample handling to final structural elucidation and purity assessment.



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General workflow for the spectroscopic analysis of **C.I. Acid Brown 75**.

## Spectroscopic Data

### Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight and formula of **C.I. Acid Brown 75**. High-resolution mass spectrometry (HRMS) provides the exact mass, which is critical for unambiguous identification.

Parameter	Value	Significance
Molecular Formula	<chem>C28H15N9Na2O16S2</chem>	Defines the elemental composition. <a href="#">[5]</a>
Calculated Monoisotopic Mass	842.98735634 Da	Used for precise identification via HRMS. <a href="#">[5]</a>

### UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within the dye molecule, which are responsible for its color. The spectrum is characterized by strong absorption in the visible region due to the extended  $\pi$ -conjugated system of the trisazo structure.

Parameter	Expected Range (nm)	Associated Chromophore/Transition
$\lambda_{\text{max}}$ (Visible)	450 - 500	$n \rightarrow \pi^*$ and $\pi \rightarrow \pi^*$ transitions of the azo (-N=N-) groups and aromatic rings. <a href="#">[3]</a>

During the synthesis of **C.I. Acid Brown 75**, real-time UV-Vis spectroscopy can be employed to monitor the formation of the azo bonds, with characteristic absorbance appearing in the 450–500 nm range.[\[3\]](#)

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the **C.I. Acid Brown 75** molecule. The spectrum provides a molecular fingerprint, confirming the presence of key structural components.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3550 - 3200 (broad)	O-H stretch	Hydroxyl (-OH) groups (phenolic)
3500 - 3300	N-H stretch	Amine (-NH <sub>2</sub> ) group (remnant from H-acid)
~3030	C-H stretch (aromatic)	Aromatic rings
1620 - 1580	N=N stretch	Azo (-N=N-) linkages
1500 - 1400	C=C stretch	Aromatic rings
1560 - 1510 & 1355 - 1315	N=O asymmetric & symmetric stretch	Nitro (-NO <sub>2</sub> ) groups
1200 - 1140 & 1060 - 1020	S=O asymmetric & symmetric stretch	Sulfonic acid (-SO <sub>3</sub> H) groups

Note: These are expected ranges based on standard IR absorption tables and the known structure of the dye.[\[7\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

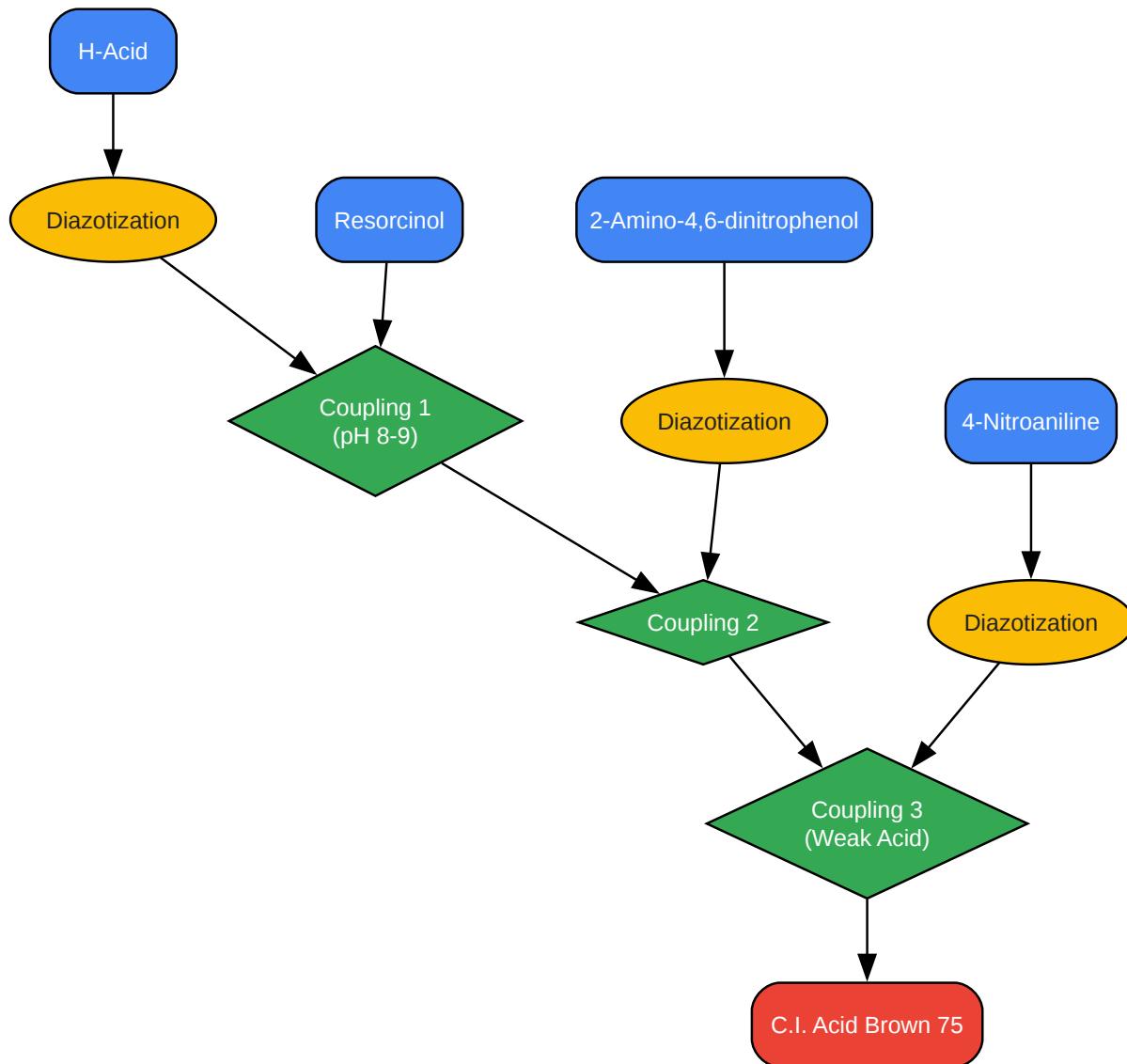
<sup>1</sup>H NMR spectroscopy is used for the detailed structural characterization of sulfonated azo dyes.[\[8\]](#) It provides information on the number and environment of protons in the molecule. For **C.I. Acid Brown 75**, the spectrum would be complex but would show characteristic signals for the aromatic protons. Protons on the aromatic rings adjacent to the azo linkages are expected to show significant chemical shift changes, which can be used to confirm the coupling positions.[\[8\]](#)

Chemical Shift (ppm)	Proton Type
6.5 - 9.0	Aromatic protons (Ar-H)
9.0 - 11.0 (broad)	Phenolic protons (Ar-OH)
~10.0 (broad)	Amine protons (-NH <sub>2</sub> )

Note: Expected values are general for complex aromatic azo dyes and would be measured in a solvent like DMSO-d<sub>6</sub>.<sup>[9]</sup>

## Synthesis Pathway Visualization

The synthesis of **C.I. Acid Brown 75** is a multi-step process involving sequential diazotization and coupling reactions under controlled pH conditions.



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Synthesis pathway of **C.I. Acid Brown 75**.

## Experimental Protocols

### UV-Vis Spectroscopy Protocol

This protocol describes the determination of the absorption spectrum and quantification of **C.I. Acid Brown 75** in solution.

- Stock Solution Preparation: Accurately weigh a small amount of **C.I. Acid Brown 75** powder and dissolve it in deionized water in a volumetric flask to prepare a concentrated stock solution (e.g., 100 mg/L).[10][11]
- Standard Solutions: Perform serial dilutions of the stock solution using volumetric flasks to create a series of standard solutions with known concentrations (e.g., ranging from 0.5 mg/L to 25 mg/L).[12]
- Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 250-700 nm).[13]
- Blank Measurement: Fill a cuvette with the solvent (deionized water) to be used as the blank. Place it in the spectrophotometer and record a baseline spectrum to zero the instrument.[12]
- Sample Measurement: Rinse the cuvette with the first standard solution, then fill it and place it in the spectrophotometer. Record the absorbance spectrum. Repeat for all standard solutions, from lowest to highest concentration.
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). Plot a calibration curve of absorbance at  $\lambda_{\text{max}}$  versus concentration for the standard solutions. The concentration of an unknown sample can be determined by measuring its absorbance and using the calibration curve.[12]

## FT-IR Spectroscopy Protocol

This section details two common methods for analyzing solid dye samples.

### A. KBr Pellet Method[14][15]

- Sample Grinding: Finely grind approximately 1-2 mg of the **C.I. Acid Brown 75** sample using an agate mortar and pestle.
- Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.
- Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

- Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over the desired range (e.g., 4000-600 cm<sup>-1</sup>). The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.[15]

#### B. Attenuated Total Reflectance (ATR) Method[14][15]

- Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Background Scan: Perform a background scan with the clean, empty ATR crystal.
- Sample Application: Place a small amount of the **C.I. Acid Brown 75** powder directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. No further sample preparation is required.

## Mass Spectrometry (LC-MS) Protocol

This is a general protocol for the analysis of an azo dye using Liquid Chromatography-Mass Spectrometry (LC-MS).

- Sample Preparation: Prepare a dilute solution of **C.I. Acid Brown 75** in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, compatible with the mobile phase.[16]
- LC System Setup:
  - Column: Use a reverse-phase column (e.g., C18) suitable for separating polar aromatic compounds.[16]
  - Mobile Phase: Prepare a mobile phase, often consisting of two solvents (A and B) for gradient elution. For example, Solvent A could be water with an additive like 0.1% formic

acid or an ammonium acetate buffer, and Solvent B could be acetonitrile with the same additive.[16]

- Gradient Program: Set up a gradient elution program that starts with a high percentage of the aqueous phase and gradually increases the organic phase to elute the analyte.
- MS System Setup:
  - Ionization: Use an appropriate ionization source, typically Electrospray Ionization (ESI), which is well-suited for polar, non-volatile molecules like sulfonated dyes. ESI can be run in either positive or negative ion mode; negative mode is often preferred for sulfonated compounds.[17]
  - Mass Analyzer: Set the mass analyzer (e.g., Quadrupole, Time-of-Flight) to scan over a mass-to-charge (m/z) range that includes the expected ion of **C.I. Acid Brown 75**.
- Injection and Analysis: Inject the prepared sample into the LC-MS system. The dye will be separated from impurities by the LC column before entering the mass spectrometer for detection.[17]
- Data Analysis: Process the resulting data to find the chromatogram peak corresponding to **C.I. Acid Brown 75** and examine its mass spectrum to confirm the m/z of the molecular ion. For HRMS, compare the measured exact mass to the theoretical value.[5]

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